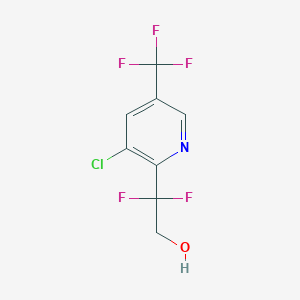

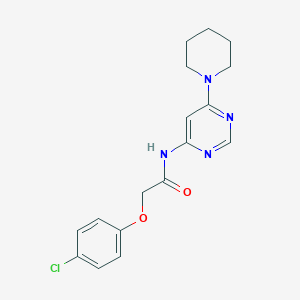

2-(4-chlorophenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

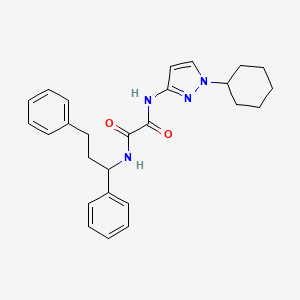

Molecular Structure Analysis

The crystal structures of closely related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provide insights into the molecular conformation, including folded conformations and intramolecular hydrogen bonding that stabilize the structure. These structural features are critical for understanding the molecular interactions and stability of such compounds (S. Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl compounds, as illustrated by their reactions with phosgene to produce novel pyridopyrimidinones, showcases the versatility of these molecules in undergoing chemical transformations. This reactivity is pivotal for the synthesis of derivatives with enhanced biological or physical properties (H. L. Yale & E. Spitzmiller, 1977).

Physical Properties Analysis

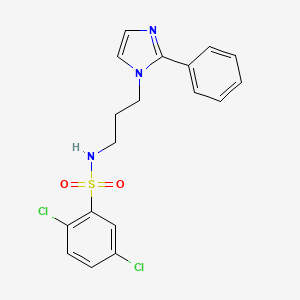

Investigations into the physical properties of similar compounds, such as the study of vibrational spectroscopic signatures and the effect of rehybridization on molecules like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, provide valuable information on the physical characteristics, including stability and molecular interactions, which are crucial for the application and handling of these compounds (S. J. Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties of compounds within this class, especially their interaction with various reagents and conditions, underscore their chemical versatility and potential for modification. Studies, such as the oxidation reactivity channels explored for related pyridinyl acetamides, provide insights into the chemical behavior and potential pathways for derivative synthesis, which can be pivotal for pharmaceutical and agricultural applications (Sylvie L. Pailloux et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science Applications

Three-Component Reactions and Polymer Complex Formation

Klimova et al. (2013) detailed a study on the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work underscores the synthetic versatility of pyrimidine and piperidine derivatives in creating complex molecular architectures and materials with potential application in material science and catalysis (Klimova et al., 2013).

Antimicrobial Activity

Synthesis of Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives exhibiting significant antibacterial and antifungal activities. This research highlights the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents, emphasizing their relevance in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Herbicidal Activity

Novel Herbicidal Compounds

Antiamoebic and Pharmacological Evaluations

Antiamoebic Activity

Parveen et al. (2010) explored the antiamoebic activity of 6-ferrocenyl-4-aryl-2-substituted pyrimidine derivatives, identifying compounds with potent activity against Entamoeba histolytica. This study demonstrates the potential of pyrimidine derivatives in the development of treatments for amoebiasis, a significant parasitic disease (Parveen et al., 2010).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-13-4-6-14(7-5-13)24-11-17(23)21-15-10-16(20-12-19-15)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJKKFIZKOKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)